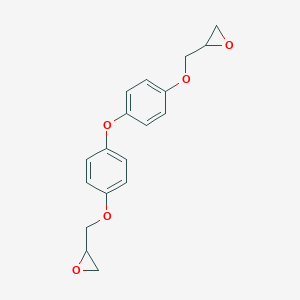

Bis(4-glycidyloxyphenyl) ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(4-glycidyloxyphenyl) ether: is an organic compound that belongs to the family of epoxy resins. It is a colorless to pale yellow liquid at room temperature and is known for its excellent mechanical and thermal properties. This compound is widely used in various industrial applications, including adhesives, coatings, and composite materials, due to its ability to form strong, durable bonds.

準備方法

Synthetic Routes and Reaction Conditions: Bis(4-glycidyloxyphenyl) ether is typically synthesized through a two-step process. The first step involves the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(chloromethyl)phenol. In the second step, 4-(chloromethyl)phenol reacts with bisphenol A in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.

化学反応の分析

Epoxide Ring-Opening Reactions

The epoxide groups in bis(4-glycidyloxyphenyl) ether undergo nucleophilic ring-opening reactions, forming covalent bonds with various nucleophiles.

Key Reactions and Conditions:

These reactions are critical in epoxy resin curing, where polyamines (e.g., diethylenetriamine) serve as hardeners, forming thermosetting networks with enhanced mechanical properties .

Hydrolysis and Degradation

This compound hydrolyzes under acidic or basic conditions, yielding progressively less reactive products:

Hydrolysis Pathway:

-

Primary Hydrolysis : Forms 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP) .

-

Secondary Hydrolysis : bis-HPPP further degrades to bisphenol A derivatives under prolonged exposure .

Kinetic Data:

-

Hydrolysis rates increase with temperature and pH extremes.

Polymerization and Cross-Linking

The compound polymerizes via epoxide ring-opening to form high-molecular-weight networks.

Polymerization Mechanisms:

| Curing Agent | Reaction Type | Network Structure |

|---|---|---|

| Polyamines | Nucleophilic addition | Dense, rigid 3D networks |

| Anhydrides | Electrophilic ring-opening | Flexible, thermally stable polymers |

| Phenolic compounds | Step-growth polymerization | High-temperature-resistant materials |

Properties of Cured Resins:

Oxidation and Peroxide Formation

This compound oxidizes in air, forming unstable peroxides that pose explosion risks under heat or friction .

Oxidation Pathway:

-

Autoxidation : Epoxide groups react with atmospheric O2, forming hydroperoxides .

-

Decomposition : Peroxides degrade to carbonyl compounds (e.g., ketones, aldehydes) .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

| Compound | Reactivity with Amines | Hydrolysis Rate |

|---|---|---|

| This compound | Moderate | Slow |

| Bisphenol A diglycidyl ether | High | Moderate |

| Phenyl glycidyl ether | Low | Fast |

This lower reactivity compared to bisphenol A diglycidyl ether (BADGE) is attributed to steric hindrance from the phenyl groups .

Biological and Environmental Reactions

科学的研究の応用

Materials Science

- Adhesives and Coatings: BGDGE is widely used in formulating high-performance adhesives and coatings due to its excellent mechanical strength and thermal stability. It forms durable bonds that withstand environmental stressors.

- Composite Materials: The compound serves as a matrix material in composites, enhancing their mechanical properties. Its ability to cross-link with various curing agents makes it suitable for creating robust composite structures.

Biomedical Applications

- Biocompatible Materials: BGDGE is employed in developing biocompatible materials for medical devices and implants. Its mechanical properties and biocompatibility make it ideal for prosthetics and dental materials.

- Drug Delivery Systems: The compound is utilized in drug delivery formulations, where its epoxy groups can be modified to enhance drug encapsulation and release profiles.

Electronics Industry

- Encapsulation of Electronic Components: BGDGE is used as an encapsulant for electronic components, providing protection against moisture and mechanical damage. Its insulating properties are critical in maintaining the integrity of electronic devices.

Case Studies

Case Study 1: Biomedical Applications

In a study evaluating the biocompatibility of BGDGE-based materials for dental applications, researchers found that composites incorporating BGDGE demonstrated superior mechanical properties compared to traditional materials. The study highlighted the potential for improved longevity and performance in dental restorations.

Case Study 2: Electronics Encapsulation

A case study on the use of BGDGE as an encapsulant for electronic components showed significant improvements in moisture resistance compared to standard epoxy resins. The encapsulated components exhibited enhanced durability under environmental stress tests, indicating BGDGE's suitability for high-performance electronic applications.

作用機序

Bis(4-glycidyloxyphenyl) ether acts as a cross-linking agent in epoxy resin systems. The cross-linking reaction occurs between the epoxy groups of this compound and the curing agent, such as amines or anhydrides. The cross-linking reaction is initiated by the addition of a curing agent to the epoxy resin system, which triggers the ring-opening reaction of the epoxy groups. The resulting cross-linked network structure provides the epoxy resin system with excellent mechanical and thermal properties.

類似化合物との比較

Bisphenol A Diglycidyl Ether: This compound is similar in structure and properties to Bis(4-glycidyloxyphenyl) ether.

Bis(4-glycidyloxyphenyl)disulfide: This compound contains disulfide bonds, which allow for dynamic covalent bonding and reversible cross-linking.

Uniqueness: this compound is unique due to its ability to form strong, durable bonds and its excellent mechanical and thermal properties. Its versatility in various applications, including adhesives, coatings, and composites, makes it a valuable compound in both research and industry.

生物活性

Bis(4-glycidyloxyphenyl) ether, commonly referred to as bisphenol A diglycidyl ether (BADGE), is an epoxy resin precursor widely used in various applications, including coatings, adhesives, and plastics. Its biological activity has garnered significant attention due to its potential health effects and environmental impact. This article reviews the biological activity of BADGE, focusing on its toxicity, carcinogenicity, and endocrine-disrupting properties, supported by diverse research findings.

Chemical Structure and Properties

BADGE is characterized by its epoxide groups, which contribute to its reactivity and potential biological effects. The chemical formula for BADGE is C21H24O4, and it is known for its high reactivity in forming cross-linked structures in polymer matrices.

Biological Activity Overview

The biological activity of BADGE can be classified into several categories:

- Toxicity : Studies indicate that BADGE exhibits developmental toxicity, particularly affecting amphibian species. Research on Rhinella arenarum revealed that embryos were more susceptible to BADGE than larvae, with lethal concentrations (LC50) significantly lower for embryos (0.13 mg/L) compared to larvae (6.9 mg/L) at acute exposure levels .

- Carcinogenicity : Evidence regarding the carcinogenic potential of BADGE is limited but noteworthy. Experimental studies have shown a slight increase in lymphoreticular tumors in female mice exposed to BADGE via skin application. However, no significant tumor incidence was observed in male or female rats during chronic exposure studies .

- Endocrine Disruption : BADGE has been identified as an endocrine disruptor, exhibiting estrogenic and androgen antagonist activities. In vitro assays have demonstrated genotoxic and cytotoxic effects associated with BADGE exposure .

1. Occupational Exposure

A study analyzed cases of occupational contact eczema among workers exposed to epoxy resins containing BADGE. Results indicated that approximately 17.8% of patients showed positive reactions to patch tests with formulations containing BADGE at low concentrations (0.01%) .

2. Developmental Toxicity Study

Research conducted on amphibians highlighted the acute toxicity of BADGE during early development stages. The study reported significant lethality rates in embryos exposed to concentrations as low as 0.0005 mg/L .

3. Long-term Toxicity Assessment

A chronic toxicity study involving dermal administration of BADGE in mice revealed that while there were no systemic toxic effects observed, some dermal irritation occurred at higher doses (10 mg/kg/application). Histopathological examinations indicated slight epidermal hyperplasia and inflammation but no significant neoplasms were noted .

Toxicological Data Table

| Study Type | Organism | Exposure Route | Findings |

|---|---|---|---|

| Acute Toxicity | Rhinella arenarum | Water | LC50 = 0.13 mg/L (embryos), 6.9 mg/L (larvae) |

| Chronic Toxicity | B6C3F1 Mice | Dermal | No systemic toxicity; slight dermal irritation |

| Occupational Exposure | Humans | Dermal | 17.8% positive reactions in patch tests |

特性

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenoxy]phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMVQDFNHGJHOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。